5-(4-methoxyphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione
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Overview
Description
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimido[5,4-d][1,2]diazepine core structure, which is substituted with methoxyphenyl and methylphenyl groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares a similar methoxyphenyl group and has been studied for its enzyme inhibition properties.
5-(4-Methoxyphenyl)-1H-imidazole: Another similar compound with a methoxyphenyl group, known for its selective inhibition of specific enzymes.
Uniqueness
5-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE is unique due to its pyrimido[5,4-d][1,2]diazepine core structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-8-(4-methylphenyl)-9H-pyrimido[5,4-d]diazepine-2,4-dione |
InChI |
InChI=1S/C23H22N4O3/c1-14-5-7-15(8-6-14)18-13-19-20(22(28)27(3)23(29)26(19)2)21(25-24-18)16-9-11-17(30-4)12-10-16/h5-12H,13H2,1-4H3 |
InChI Key |
VTMZUEWXTNHWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=C(C2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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